grayanotoxin III
Overview
Description
Grayanotoxin III is a neurotoxin found in the Rhododendron genus and other plants in the family Ericaceae . It is known to mediate the voltage-dependent sodium ion permeability of excitable membranes .
Synthesis Analysis
The total synthesis of grayanotoxin III has been achieved through a series of chemical reactions, including Vilsmeier–Haack reaction, Mukaiyama aldol addition, Hosomi–Sakurai reaction, Suzuki–Miyaura coupling, Schenck ene reaction, Ir catalysis, deformylation, and 1O Diels–Alder reaction .Molecular Structure Analysis
Grayanotoxin III has a chemical formula of C20H34O6 and a molecular weight of 370.486 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of grayanotoxin III include Vilsmeier–Haack reaction, Mukaiyama aldol addition, Hosomi–Sakurai reaction, Suzuki–Miyaura coupling, Schenck ene reaction, Ir catalysis, deformylation, and 1O Diels–Alder reaction .Scientific Research Applications
Cyanobacteria and Cyanotoxins: Ecological and Health Perspectives
Cyanobacteria, capable of producing a wide array of secondary metabolites including cyanotoxins like microcystins, have significant ecological roles and potential health implications. These organisms thrive in various water bodies, leading to concerns about water quality and public health due to toxin production. The research spans from understanding the biodiversity of cyanobacteria, their toxin production mechanisms, to the implications of these toxins on ecosystems and health.
Global Distribution and Ecological Impact : Studies on cyanobacteria and cyanotoxins have emphasized their widespread presence in aquatic ecosystems globally. The ecological impacts involve effects on water quality, biodiversity, and the potential for bioaccumulation, posing risks to aquatic life and terrestrial organisms consuming contaminated water. The global distribution and ecology of cyanotoxin-producing species, including the conditions favoring their proliferation, are crucial for managing water resources and protecting public health (Rzymski & Poniedziałek, 2014).
Health Implications and Public Awareness : The presence of cyanotoxins in drinking water sources is a significant concern for human health. Research has highlighted the importance of monitoring and managing cyanobacterial blooms to mitigate risks associated with toxin exposure. Efforts to understand the health implications of cyanotoxins, including potential treatments and preventive measures, are vital for safeguarding public health (Svirčev et al., 2014).
Biological Treatment Prospects : Exploring biological methods for cyanotoxin removal from water has gained interest as a complementary approach to traditional physicochemical treatments. Understanding the mechanisms of cyanotoxin degradation by various organisms, including bacteria and plants, offers insights into developing more sustainable and less toxic water treatment solutions (Kumar et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(1S,3R,4R,6S,8S,9R,10R,13R,14R,16R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-16(2)13(21)7-12-18(4,25)11-6-5-10-15(23)19(11,9-17(10,3)24)8-14(22)20(12,16)26/h10-15,21-26H,5-9H2,1-4H3/t10-,11+,12+,13+,14-,15-,17-,18-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMFRQKICHXLSH-FIRPSQKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2(C)O)(C)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)[C@]([C@@H]2CC[C@@H]1[C@H]3O)(C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878540 | |
Record name | Grayanotoxin III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
grayanotoxin III | |
CAS RN |
4678-45-9 | |
Record name | Grayanotoxin III | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4678-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Grayanotoxin III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004678459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Grayanotoxin III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4678-45-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GRAYANOTOXIN III | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKR09NT58C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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